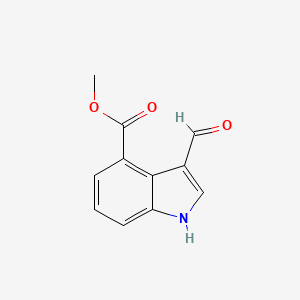

methyl 3-formyl-1H-indole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-formyl-1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)8-3-2-4-9-10(8)7(6-13)5-12-9/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQJAOMFBDZMPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90496231 | |

| Record name | Methyl 3-formyl-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53462-88-7 | |

| Record name | Methyl 3-formyl-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 3-Formyl-1H-indole-4-carboxylate: A Core Intermediate for Complex Molecule Synthesis

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 3-formyl-1H-indole-4-carboxylate is a multifunctional heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. Its strategically positioned reactive handles—an aldehyde at the C3 position, a methyl ester at C4, and a reactive N-H on the indole core—make it a versatile building block for the synthesis of more complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, spectroscopic characterization, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, present validated protocols, and map the compound's synthetic potential.

Compound Profile and Physicochemical Properties

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and pharmaceuticals. This compound (CAS No. 53462-88-7) is a derivative that capitalizes on this scaffold, functionalizing it for subsequent chemical elaboration. The presence of an electron-withdrawing formyl group at the electron-rich C3 position and a methyl carboxylate at the C4 position creates a unique electronic and steric environment that dictates its reactivity.

| Property | Value | Source(s) |

| CAS Number | 53462-88-7 | |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 3-Formyl-1H-indole-4-carboxylic acid methyl ester, 4-Methoxycarbonylindole-3-carboxaldehyde | [1] |

| Physical Form | Solid | |

| Purity (Typical) | ≥97% | |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place |

Synthesis and Mechanistic Insights

The most reliable and widely adopted method for the synthesis of this compound is the Vilsmeier-Haack reaction. This classic formylation method is exceptionally well-suited for electron-rich aromatic and heteroaromatic systems like indoles.[2][3]

The Vilsmeier-Haack Approach: Rationale and Mechanism

The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution using a "Vilsmeier reagent," a chloroiminium ion, generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[4][5] The indole ring system is highly activated towards electrophilic attack, particularly at the C3 position, making this reaction highly regioselective and efficient. The iminium ion is a "weaker" electrophile than those used in reactions like Friedel-Crafts acylation, which makes it ideal for highly activated substrates and avoids over-reactivity.[4]

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt.

-

Electrophilic Attack and Hydrolysis: The electron-rich indole nucleus attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the final aldehyde product.[2][5]

Caption: Vilsmeier-Haack synthesis workflow.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a self-validating system. Successful synthesis will be confirmed by the spectroscopic data outlined in Section 3. The starting material, methyl 1H-indole-4-carboxylate, can be prepared via established literature methods.[6]

-

Inert Atmosphere Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen.

-

Reagent Preparation: Cool the flask to 0°C using an ice bath. To the flask, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel to the stirred DMF at 0°C. The addition should be slow to control the exothermic reaction. Allow the mixture to stir for 30-60 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve methyl 1H-indole-4-carboxylate (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Hydrolysis: Once the reaction is complete, cool the mixture back to 0°C. Carefully quench the reaction by pouring it onto crushed ice.

-

Product Isolation: Basify the aqueous solution with a saturated sodium bicarbonate or sodium hydroxide solution until pH 8-9. The product will often precipitate as a solid. Stir for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Structural confirmation of this compound relies on a combination of standard spectroscopic techniques. The expected data, based on its structure and analysis of similar compounds, are summarized below.[7][8]

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Indole N-H | > 11.0 ppm (broad singlet) | Deshielded acidic proton. |

| Aldehyde C-H | ~10.0 ppm (singlet) | Highly deshielded proton of the formyl group. | |

| Indole C2-H | ~8.3 ppm (singlet) | Proton adjacent to the indole nitrogen, deshielded by the formyl group. | |

| Aromatic C-H | 7.2 - 8.0 ppm (multiplets) | Protons on the benzene portion of the indole ring. | |

| Ester O-CH₃ | ~3.9 ppm (singlet) | Methyl protons of the ester group. | |

| ¹³C NMR | Aldehyde C=O | ~185 ppm | Carbonyl carbon of the aldehyde. |

| Ester C=O | ~165 ppm | Carbonyl carbon of the methyl ester. | |

| Aromatic/Heterocyclic C | 110 - 140 ppm | Carbons comprising the bicyclic indole ring system. | |

| Ester O-CH₃ | ~52 ppm | Carbon of the methyl ester group. | |

| IR Spectroscopy | N-H Stretch | 3200 - 3400 cm⁻¹ (broad) | Stretching vibration of the N-H bond. |

| C=O Stretch (Ester) | ~1710 cm⁻¹ (strong) | Stretching vibration of the ester carbonyl. | |

| C=O Stretch (Aldehyde) | ~1660 cm⁻¹ (strong) | Stretching vibration of the conjugated aldehyde carbonyl. | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z = 203.0582 (HRMS) | Corresponds to the molecular formula C₁₁H₉NO₃.[9][10] |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its functional groups, allowing for selective transformations. The C3-aldehyde is the most versatile site for subsequent modifications.

-

Reactions at the Aldehyde Group: The formyl group is a gateway to a vast array of chemical structures. It readily participates in:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid (indole-3,4-dicarboxylic acid derivative) using standard oxidants like potassium permanganate or Jones reagent.

-

Reduction: Selective reduction to the primary alcohol, (4-(methoxycarbonyl)-1H-indol-3-yl)methanol, can be achieved with mild reducing agents like sodium borohydride (NaBH₄).

-

Reductive Amination: A powerful method to form C-N bonds. The aldehyde can be reacted with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to yield a substituted aminomethyl indole.

-

Wittig Reaction: Allows for the conversion of the aldehyde to an alkene, providing access to vinyl-indole derivatives.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonates, cyanoacetates) provides a route to extended conjugated systems.

-

-

Reactions at the Indole N-H: The nitrogen proton is acidic and can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated to introduce substituents on the indole nitrogen.

-

Reactions at the Ester Group: The methyl ester can be hydrolyzed under basic (e.g., NaOH, LiOH) or acidic conditions to yield the corresponding 3-formyl-1H-indole-4-carboxylic acid.

Caption: Key reaction pathways of the title compound.

Handling, Storage, and Safety

As a research chemical, this compound should be handled by technically qualified personnel using appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.

-

Hazard Statements: H302 (Harmful if swallowed).

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

Conclusion

This compound is a high-value synthetic intermediate whose chemical properties are defined by the interplay of its three distinct functional groups. Its straightforward synthesis via the Vilsmeier-Haack reaction and the orthogonal reactivity of its aldehyde, ester, and N-H moieties provide chemists with a robust platform for molecular diversification. This guide has detailed the foundational knowledge required to effectively utilize this compound in complex synthesis campaigns, empowering researchers to build upon its versatile scaffold to develop novel therapeutics and materials.

References

- 1. molbase.com [molbase.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. tetratek.com.tr [tetratek.com.tr]

- 9. This compound | C11H9NO3 | CID 12396096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. methyl 3-formyl-1H-indole-2-carboxylate | C11H9NO3 | CID 735825 - PubChem [pubchem.ncbi.nlm.nih.gov]

methyl 3-formyl-1H-indole-4-carboxylate CAS number 53462-88-7

An In-depth Technical Guide to Methyl 3-formyl-1H-indole-4-carboxylate (CAS 53462-88-7)

Executive Summary

This compound is a bifunctional heterocyclic compound built upon the indole scaffold, a privileged structure in medicinal chemistry.[1][2] Its strategic placement of a reactive aldehyde at the C3 position and a versatile ester at the C4 position makes it a highly valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a validated synthetic pathway, its reactivity, potential applications in drug discovery and materials science, and essential safety protocols. The insights herein are designed to empower researchers to effectively utilize this compound in their synthetic and development programs.

Core Physicochemical & Spectroscopic Profile

This compound is a solid compound under standard conditions, necessitating specific storage to ensure its long-term stability. A detailed summary of its properties is presented below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 53462-88-7 | [3][4] |

| Molecular Formula | C₁₁H₉NO₃ | [3][4] |

| Molecular Weight | 203.19 g/mol | [3] |

| IUPAC Name | This compound | |

| Synonyms | 4-(Methoxycarbonyl)-1H-indole-3-carboxaldehyde | [4] |

| Physical Form | Solid | |

| Purity | ≥97% (Typical) |

| Storage | 2-8°C, Inert atmosphere, Keep in dark place | |

Spectroscopic Characterization (Predicted)

While specific spectral data for this exact molecule is not publicly cataloged, a robust prediction can be made based on the analysis of closely related analogs like methyl 1H-indole-3-carboxylate.[5] The presence of the C3-formyl group, an electron-withdrawing group, will significantly influence the chemical shifts of adjacent protons and carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Position | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale & Notes |

|---|---|---|---|---|

| N-H | Amine | ~12.0 | - | Acidic proton, likely broad. |

| C2-H | CH | ~8.4 | ~140 | Downfield shift due to adjacent aldehyde and ring electronics. |

| C3 | - | - | ~185 (C=O) | Aldehyde carbon, characteristic downfield shift. |

| C4 | - | - | ~168 (C=O) | Ester carbonyl carbon. |

| C5-H | CH | ~7.5 | ~122 | Aromatic proton. |

| C6-H | CH | ~7.3 | ~124 | Aromatic proton. |

| C7-H | CH | ~7.9 | ~128 | Aromatic proton. |

| -OCH₃ | CH₃ | ~3.9 | ~52 | Methyl ester protons. |

| C=O (Aldehyde) | CHO | ~10.1 | - | Aldehyde proton, highly deshielded. |

Note: These are estimated values. Actual experimental values may vary. Data is inferred from reference spectra of indole carboxylates.[5]

Recommended Synthetic Pathway

The synthesis of this compound is not commonly detailed as a one-pot reaction. A logical and robust approach involves a two-stage process: first, the construction of the indole-4-carboxylate core, followed by selective formylation at the electron-rich C3 position.

Caption: Proposed two-stage synthesis of the target compound.

Stage 1: Synthesis of Methyl 1H-indole-4-carboxylate

The synthesis of the core precursor can be efficiently achieved using established methods, such as the palladium-catalyzed N-heteroannulation described in Organic Syntheses.[6] This procedure provides a reliable route from commercially available starting materials.

Protocol: Synthesis of Methyl 1H-indole-4-carboxylate[6]

-

Bromination: Methyl 2-methyl-3-nitrobenzoate is subjected to radical bromination using N-bromosuccinimide (NBS) or bromine with a radical initiator (e.g., AIBN or dibenzoyl peroxide) to yield methyl 2-(bromomethyl)-3-nitrobenzoate.

-

Causality: This step activates the benzylic position for subsequent reactions.

-

-

Wittig Salt Formation: The resulting bromo-compound is reacted with triphenylphosphine to form the corresponding phosphonium salt, (2-carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide.

-

Causality: This creates the necessary reagent for the Wittig olefination to introduce a vinyl group.

-

-

Wittig Reaction: The phosphonium salt is reacted with formaldehyde (generated from paraformaldehyde) to produce methyl 2-ethenyl-3-nitrobenzoate.

-

Causality: The Wittig reaction is a highly reliable method for forming carbon-carbon double bonds.

-

-

Reductive Cyclization: The nitro-styrene derivative undergoes a palladium-catalyzed reductive carbonylation in the presence of carbon monoxide. This key step forms the indole ring system.

-

Causality: This elegant cyclization, a variation of the Hegedus indole synthesis, constructs the heterocyclic core in high yield.

-

-

Purification: The crude product is purified by silica gel column chromatography to yield pure methyl 1H-indole-4-carboxylate as a solid.

Stage 2: C3-Formylation

With the precursor in hand, the final step is the introduction of the formyl group at the C3 position. The Vilsmeier-Haack reaction is the classic and most effective method for this transformation, exploiting the high nucleophilicity of the indole C3 position.[7][8]

Protocol: Vilsmeier-Haack Formylation

-

Vilsmeier Reagent Formation: In a flame-dried, two-necked flask under an inert atmosphere (Argon or Nitrogen), phosphorus oxychloride (POCl₃, ~1.5 equivalents) is added dropwise to ice-cold, anhydrous N,N-dimethylformamide (DMF, ~3-4 equivalents) with stirring. The mixture is stirred for 30-60 minutes, allowing the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻, to form.

-

Indole Addition: A solution of Methyl 1H-indole-4-carboxylate (1.0 equivalent) in anhydrous DMF is added dropwise to the cold Vilsmeier reagent solution.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated (typically 40-60°C) for 1-3 hours. Progress should be monitored by Thin Layer Chromatography (TLC).

-

Causality: The electron-rich C3 position of the indole ring attacks the electrophilic Vilsmeier reagent. The subsequent hydrolysis of the resulting iminium intermediate yields the aldehyde.

-

-

Workup: After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with an aqueous base (e.g., 2M NaOH or saturated NaHCO₃ solution) until a precipitate forms.

-

Purification: The solid precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or silica gel chromatography to yield the final product, this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this molecule stems from its two distinct and reactive functional groups. This allows for orthogonal or sequential chemical modifications, making it a powerful building block.

Caption: Key downstream reactions available from the aldehyde and ester moieties.

This dual functionality is critical for generating libraries of compounds in drug discovery campaigns. For instance, the aldehyde can be used as a handle to introduce diverse amine side chains via reductive amination, while the ester can be hydrolyzed to the corresponding carboxylic acid for further coupling reactions.

Applications in Research & Development

Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, present in numerous approved drugs and clinical candidates.[2] Derivatives of indole-carboxylates have shown significant promise in various therapeutic areas.

-

Anti-inflammatory Agents: Related benzo[g]indole-3-carboxylate derivatives have been identified as potent inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[9] This suggests that scaffolds based on this compound could be explored for the development of novel anti-inflammatory drugs with potentially improved safety profiles over traditional NSAIDs.[9]

-

Anticancer Agents: The indole scaffold is a common feature in compounds designed to target various mechanisms in oncology, including tubulin polymerization and protein kinase inhibition.[2] The ability to readily diversify the C3 and C4 positions of this molecule makes it an attractive starting point for synthesizing focused libraries against cancer targets.

Materials Science

Recent research has demonstrated that oligomers derived from methyl indole-4-carboxylate possess excellent blue light-blocking properties.[10] The conjugated structure of the polymerized indole rings leads to strong absorption in the high-energy visible spectrum.[10] This opens potential applications in:

-

Optical Filters and Coatings: Incorporation into polymers like PMMA or CR-39 for lenses and screens to protect against blue light-induced retinal damage.[10]

-

Functional Polymers: Development of new materials with tailored optical and electronic properties.

Safety and Handling

While a specific, comprehensive safety datasheet for this compound is not universally available, data from closely related indole aldehydes provides a strong basis for safe handling protocols. The compound should be treated as hazardous.

Table 3: Hazard Profile and Safety Recommendations

| Hazard Category | GHS Classification (Inferred) | Recommended Handling Procedure |

|---|---|---|

| Acute Toxicity | H302: Harmful if swallowed | Do not ingest. Wash hands thoroughly after handling. Seek immediate medical attention if swallowed. |

| Skin Irritation | H315: Causes skin irritation | Wear protective gloves (e.g., nitrile) and a lab coat. Avoid contact with skin. In case of contact, wash with plenty of soap and water.[11][12] |

| Eye Irritation | H319: Causes serious eye irritation | Wear safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11][12] |

| Respiratory Irritation | H335: May cause respiratory irritation | Handle only in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[11][13] |

First Aid Measures:

-

Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Get medical attention.[12]

-

Skin Contact: Wash off immediately with soap and plenty of water.[12]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and get medical attention.[12]

Conclusion

This compound (CAS 53462-88-7) is more than a simple chemical; it is a strategic platform for innovation. Its well-defined structure, coupled with two distinct points for chemical elaboration, provides chemists with a reliable and versatile tool for accessing novel chemical space. Whether the goal is to develop next-generation therapeutics that leverage the privileged indole scaffold or to create advanced materials with unique optical properties, this compound represents a key starting point for sophisticated synthetic endeavors.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. CAS 53462-88-7 | 4H56-1-3V | MDL MFCD06656838 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. tetratek.com.tr [tetratek.com.tr]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. orgsyn.org [orgsyn.org]

- 9. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

A Guide to the Structural Elucidation of Methyl 3-formyl-1H-indole-4-carboxylate

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the complete structural elucidation of methyl 3-formyl-1H-indole-4-carboxylate (CAS 53462-88-7). Designed for researchers and professionals in chemical synthesis and drug development, this document outlines a logical workflow employing a suite of modern spectroscopic techniques. We will demonstrate how data from High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy—including 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments—are synergistically integrated to unambiguously confirm the molecular structure. The causality behind each experimental choice is explained, providing a robust framework for the characterization of complex heterocyclic compounds.

Introduction: The Analytical Challenge

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The precise characterization of substituted indoles is therefore a critical step in synthetic chemistry and drug discovery. This compound is a multifunctionalized indole derivative. Its structure presents a distinct analytical puzzle: confirming the absolute and relative positions of the formyl and methyl carboxylate substituents on the indole core.

This guide will walk through a systematic process to solve this puzzle, beginning with the determination of the molecular formula and proceeding through the identification of functional groups and the definitive mapping of atomic connectivity.

The Elucidation Workflow: A Multi-Faceted Approach

A successful structure elucidation relies not on a single technique, but on the convergent validation from multiple analytical methods. Each technique provides a unique piece of the structural puzzle. Our workflow is designed to build upon the information gathered at each preceding step, ensuring a self-validating and logical progression from molecular formula to final, confirmed structure.

Figure 1: The integrated workflow for structure elucidation.

Step 1: Molecular Formula Determination via Mass Spectrometry

Expertise & Rationale: Before assembling the structure, we must know the constituent parts. High-Resolution Mass Spectrometry (HRMS) provides the most accurate and fundamental piece of data: the exact mass of the molecule. This allows for the unambiguous determination of the molecular formula, a critical check against which all subsequent data must agree.

The target molecule, this compound, has a proposed molecular formula of C₁₁H₉NO₃.

-

Calculated Exact Mass: 203.0582 g/mol .[2]

An experimental HRMS (e.g., ESI-TOF) result yielding a mass-to-charge ratio ([M+H]⁺) of 204.0655 would strongly corroborate this formula, confirming the elemental composition.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the ESI-TOF mass spectrometer using a known standard.

-

Infusion: Infuse the sample solution into the electrospray source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected [M+H]⁺ ion (e.g., m/z 50-500).

-

Analysis: Compare the measured exact mass of the [M+H]⁺ peak to the calculated value for C₁₁H₉NO₃ + H⁺. The mass error should be less than 5 ppm.

Step 2: Functional Group Identification via Infrared (IR) Spectroscopy

Expertise & Rationale: With the molecular formula established, IR spectroscopy is used to quickly identify the key functional groups present. This technique probes the vibrational frequencies of bonds, providing a "fingerprint" of the molecule's chemical functionalities. For our target, we expect to see characteristic absorptions for the N-H bond, two distinct carbonyl (C=O) groups (aldehyde and ester), and aromatic rings.

Predicted IR Data

The following table summarizes the expected vibrational frequencies based on data from similar indole structures.[3][4][5]

| Functional Group | Expected Absorption (cm⁻¹) | Rationale & Notes |

| N-H Stretch | ~3300 cm⁻¹ | Characteristic broad peak for the indole N-H. |

| Aromatic C-H Stretch | 3100-3000 cm⁻¹ | Sharp peaks, typical for sp² C-H bonds. |

| Aldehyde C-H Stretch | ~2850 cm⁻¹ and ~2750 cm⁻¹ | Two weak but distinct peaks (Fermi resonance). |

| Ester C=O Stretch | ~1720 cm⁻¹ | Strong, sharp absorption for the ester carbonyl. |

| Aldehyde C=O Stretch | ~1680 cm⁻¹ | Strong, sharp absorption, typically at a lower frequency than esters due to conjugation. |

| Aromatic C=C Stretch | 1600-1450 cm⁻¹ | Multiple sharp peaks characteristic of the indole ring system. |

| C-O Stretch | 1300-1100 cm⁻¹ | Strong peak associated with the ester C-O bond. |

The presence of these bands provides strong, direct evidence for the proposed functional groups and validates the elemental composition (C, H, N, O) derived from HRMS.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Analysis: Process the spectrum (e.g., baseline correction) and identify the key absorption bands.

Step 3: Mapping the Molecular Framework with NMR Spectroscopy

Expertise & Rationale: NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every ¹H and ¹³C atom in the molecule. We will use a combination of 1D and 2D NMR experiments to build the complete molecular structure piece by piece. All predicted chemical shifts are based on established principles and data from analogous compounds such as methyl 1H-indole-3-carboxylate and various 3-formylindoles.[6][7]

¹H NMR: Defining the Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their relative abundance (integration), and their proximity to other protons (spin-spin coupling).

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H-N1 | ~12.5 | br s | 1H | Deshielded indole N-H, exchangeable with D₂O. |

| H-C10 (Aldehyde) | ~10.2 | s | 1H | Highly deshielded due to the anisotropic effect of the C=O bond. |

| H-C2 | ~8.5 | s | 1H | Deshielded proton on the pyrrole ring, adjacent to the electron-withdrawing formyl group. |

| H-C5 | ~8.0 | d | 1H | Aromatic proton ortho to the ester, deshielded. |

| H-C7 | ~7.8 | d | 1H | Aromatic proton ortho to the indole nitrogen fusion point. |

| H-C6 | ~7.4 | t | 1H | Aromatic proton coupled to both H-C5 and H-C7. |

| H-C12 (Methyl) | ~3.9 | s | 3H | Protons of the methyl ester group. |

¹³C NMR & DEPT-135: Characterizing the Carbon Skeleton

The ¹³C NMR spectrum shows all unique carbon atoms. A DEPT-135 experiment is run concurrently to differentiate carbon types: CH/CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (C) do not appear in DEPT spectra.

Predicted ¹³C NMR & DEPT-135 Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | DEPT-135 Signal | Rationale |

|---|---|---|---|

| C-10 (Aldehyde C=O) | ~186.0 | None (Quat) | Typical chemical shift for an aldehyde carbonyl. |

| C-11 (Ester C=O) | ~167.0 | None (Quat) | Typical chemical shift for an ester carbonyl. |

| C-7a | ~138.0 | None (Quat) | Quaternary carbon at the indole ring fusion. |

| C-2 | ~137.0 | Positive (CH) | Deshielded pyrrole ring carbon. |

| C-3a | ~130.0 | None (Quat) | Quaternary carbon at the indole ring fusion. |

| C-5 | ~128.0 | Positive (CH) | Aromatic methine carbon. |

| C-6 | ~125.0 | Positive (CH) | Aromatic methine carbon. |

| C-3 | ~122.0 | None (Quat) | Carbon bearing the formyl group. |

| C-7 | ~120.0 | Positive (CH) | Aromatic methine carbon. |

| C-4 | ~118.0 | None (Quat) | Carbon bearing the ester group. |

| C-12 (Methyl) | ~52.0 | Positive (CH₃) | Carbon of the methyl ester. |

2D NMR: Connecting the Pieces

2D NMR experiments are crucial for establishing the final bonding network.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled (typically 2-3 bonds apart). We would expect to see a clear correlation trail between H-C5, H-C6, and H-C7, confirming the connectivity of the benzene portion of the indole ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly links each proton to the carbon it is attached to (¹J-coupling). It allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum. For example, the proton at ~8.0 ppm (H-C5) will show a correlation to the carbon at ~128.0 ppm (C-5).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for piecing together the molecular fragments. It reveals long-range correlations (2-3 bonds) between protons and carbons, establishing the positions of the substituents and confirming the overall ring structure.

Figure 2: Key HMBC correlations confirming substituent positions.

Key Predicted HMBC Correlations:

-

Formyl Group Position: The aldehyde proton (H-10, ~10.2 ppm) should show a strong correlation to the quaternary carbon C-3 (~122.0 ppm), confirming its attachment at the 3-position.

-

Ester Group Position: The methyl protons (H-12, ~3.9 ppm) will correlate to the ester carbonyl carbon (C-11, ~167.0 ppm). Crucially, the aromatic proton H-C5 (~8.0 ppm) should show a correlation to the quaternary carbon bearing the ester, C-4 (~118.0 ppm), definitively placing the ester at the 4-position.

-

Ring Fusion Confirmation: The proton at C-2 (~8.5 ppm) will show correlations to C-3, C-3a, and C-7a, confirming the pyrrole ring structure and its fusion to the benzene ring.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum.

-

¹³C & DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

-

2D NMR Acquisition: Using standard instrument parameters, acquire COSY, HSQC, and HMBC spectra. The HMBC experiment should be optimized for a long-range coupling constant of ~8 Hz.

-

Data Processing & Analysis: Process all spectra using appropriate software (e.g., Fourier transform, phase correction, baseline correction) and analyze the correlations as described above.

Conclusion: A Confirmed Structure

By systematically integrating the data from HRMS, IR, and a full suite of NMR experiments, we can unambiguously confirm the structure of the synthesized compound as This compound . The HRMS confirms the elemental formula (C₁₁H₉NO₃). The IR spectrum validates the presence of the key N-H, C=O (aldehyde and ester), and aromatic functional groups. Finally, the comprehensive 1D and 2D NMR data provide an incontrovertible map of the atomic connectivity, confirming the 1,3,4-substitution pattern on the indole core. This rigorous, multi-technique approach represents a gold standard for chemical characterization in modern research and development.

References

- 1. mdpi.com [mdpi.com]

- 2. methyl 3-formyl-1H-indole-2-carboxylate | C11H9NO3 | CID 735825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]

- 5. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]

- 6. tetratek.com.tr [tetratek.com.tr]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737) [hmdb.ca]

The 3-Formyl-1H-indole-4-carboxylate Scaffold: A Privileged Motif in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs.[1] Among the vast landscape of indole derivatives, the 3-formyl-1H-indole-4-carboxylate scaffold has emerged as a particularly compelling pharmacophore. Its unique electronic and steric properties, conferred by the electron-withdrawing formyl and carboxylate groups, render it a versatile building block for the synthesis of compounds with a wide spectrum of biological activities. This guide provides a comprehensive technical overview of the biological significance of the 3-formyl-1H-indole-4-carboxylate scaffold, delving into its synthesis, key biological targets, and the experimental methodologies used to evaluate its therapeutic potential.

Introduction: The Strategic Importance of the 3-Formyl-1H-indole-4-carboxylate Scaffold

The indole ring system is a prevalent structural motif in biologically active molecules, owing to its ability to mimic peptide structures and engage in various interactions with biological macromolecules.[2] The strategic placement of a formyl group at the C3 position and a carboxylate at the C4 position of the indole core creates a unique chemical entity with significant potential in drug design. The 3-formyl group serves as a crucial synthetic handle for further molecular elaboration, while the 4-carboxylate moiety can influence solubility, metabolic stability, and receptor interactions. This guide will explore the multifaceted biological significance of this scaffold, with a focus on its applications in oncology, inflammation, and infectious diseases.

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of the 3-formyl-1H-indole-4-carboxylate scaffold and its derivatives relies on established methodologies in heterocyclic chemistry. A common and effective approach involves the formylation of an indole-4-carboxylate precursor.

Key Synthetic Reaction: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. This reaction utilizes a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.

Experimental Protocol: Vilsmeier-Haack Formylation of Methyl 1H-indole-4-carboxylate

Objective: To synthesize methyl 3-formyl-1H-indole-4-carboxylate.

Materials:

-

Methyl 1H-indole-4-carboxylate

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 1H-indole-4-carboxylate (1 equivalent) in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

-

Stir the mixture until the Vilsmeier complex is fully hydrolyzed and the pH is neutral or slightly basic.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Causality Behind Experimental Choices:

-

The use of anhydrous conditions is crucial as the Vilsmeier reagent is sensitive to moisture.

-

The slow, dropwise addition of POCl₃ at low temperature helps to control the exothermic reaction and prevent the formation of side products.

-

The final workup with sodium bicarbonate neutralizes the acidic reaction mixture and facilitates the extraction of the product.

Biological Significance and Therapeutic Applications

While quantitative data for the bare 3-formyl-1H-indole-4-carboxylate scaffold is limited in publicly available literature, the biological activities of its closely related derivatives provide strong evidence for its therapeutic potential in several key areas.

Anticancer Activity

Indole derivatives are well-established as potent anticancer agents, with some compounds acting as tubulin polymerization inhibitors and others targeting various protein kinases.[3][4] The 3-formyl-1H-indole-4-carboxylate scaffold can serve as a precursor for the synthesis of novel anticancer compounds.

Quantitative Data for Related Indole Derivatives:

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indole-based chalcones | MCF-7 (Breast) | 0.57 | [3] |

| Indole-based chalcones | HCT116 (Colon) | 1.95 | [3] |

| Indole-based chalcones | A549 (Lung) | 3.49 | [3] |

| 3-Aryl-thio-1H-indole derivatives | HT29 (Colon) | 0.02 | [5] |

| 3-Aryl-thio-1H-indole derivatives | HepG2 (Liver) | 0.02 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

-

Prepare serial dilutions of the test compound in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: CysLT1 Receptor Antagonism

Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators involved in allergic and inflammatory conditions like asthma.[7] Their effects are mediated through CysLT1 and CysLT2 receptors. Derivatives of 1H-indole-2-carboxylic acid have been identified as highly potent and selective antagonists of the CysLT1 receptor, suggesting that the indole scaffold is a promising starting point for the development of novel anti-inflammatory drugs.[7]

Quantitative Data for a Related Indole Derivative:

| Compound | Receptor | IC₅₀ (µM) | Reference |

| 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid | CysLT1 | 0.0059 | [7] |

Signaling Pathway: Cysteinyl Leukotriene 1 Receptor Signaling

Caption: CysLT1 receptor signaling pathway.

Experimental Protocol: Calcium Mobilization Assay

Objective: To measure the antagonist activity of a test compound on the CysLT1 receptor by monitoring intracellular calcium levels.

Materials:

-

Cells stably expressing the human CysLT1 receptor (e.g., CHO or HEK293 cells)

-

Cell culture medium

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

LTD₄ (agonist)

-

Test compound (antagonist)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader with an injection system

Procedure:

-

Seed the CysLT1-expressing cells in a 96-well plate and grow to confluence.

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.

-

Remove the culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C in the dark.[8]

-

Wash the cells twice with assay buffer to remove excess dye.

-

Add assay buffer containing the test compound at various concentrations to the wells and incubate for 15-30 minutes.

-

Place the plate in the fluorescence microplate reader and measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).[8]

-

Inject a solution of LTD₄ into the wells to stimulate the receptor and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to an increase in intracellular calcium. The inhibitory effect of the test compound is determined by the reduction in the LTD₄-induced calcium signal.

-

Calculate the IC₅₀ value of the test compound.

Antibacterial Activity: Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor production and biofilm formation.[9] Inhibiting QS is a promising strategy to combat bacterial infections without exerting selective pressure for resistance. Indole and its derivatives have been shown to interfere with QS systems.[10]

Quantitative Data for a Related Indole Derivative:

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | S. aureus (MRSA) | 0.98 | [8] |

Signaling Pathway: Bacterial Quorum Sensing

Caption: Bacterial quorum sensing and its inhibition.

Experimental Protocol: Quorum Sensing Inhibition Assay using Chromobacterium violaceum

Objective: To screen for the quorum sensing inhibitory activity of a test compound using the biosensor strain Chromobacterium violaceum.

Materials:

-

Chromobacterium violaceum (ATCC 12472)

-

Luria-Bertani (LB) broth and agar

-

Test compound (dissolved in DMSO)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Grow an overnight culture of C. violaceum in LB broth at 30°C with shaking.[11]

-

Dilute the overnight culture in fresh LB broth to an OD₆₀₀ of approximately 0.1.

-

In a 96-well plate, add 100 µL of the diluted bacterial culture to wells containing 100 µL of LB broth with serial dilutions of the test compound. Include a vehicle control (DMSO) and a growth control (no compound).

-

Incubate the plate at 30°C for 24-48 hours without shaking.

-

After incubation, assess bacterial growth by measuring the OD₆₀₀.

-

Quantify the production of violacein, the purple pigment regulated by QS, by adding 100 µL of DMSO to each well, mixing, and centrifuging to pellet the cells.

-

Transfer the supernatant to a new plate and measure the absorbance at 585 nm.[12]

-

The inhibition of violacein production at sub-inhibitory concentrations of the test compound indicates QS inhibitory activity.

Conclusion and Future Perspectives

The 3-formyl-1H-indole-4-carboxylate scaffold represents a privileged structure in medicinal chemistry with significant potential for the development of novel therapeutics. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive starting point for drug discovery programs in oncology, inflammation, and infectious diseases. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives to establish clear structure-activity relationships and to identify lead compounds with optimized potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this promising scaffold.

References

- 1. Quorum Sensing Inhibition by Bioactive Compou - JoVE Journal [jove.com]

- 2. Inhibition of quorum sensing in Chromobacterium violaceum by Syzygium cumini L. and Pimenta dioica L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents [mdpi.com]

- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Multidrug-Resistant Biofilm, Quorum Sensing, Quorum Quenching, and Antibacterial Activities of Indole Derivatives as Potential Eradication Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and evaluation of 3-(2-isocyanobenzyl)-1 H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

Spectroscopic Characterization of Methyl 3-formyl-1H-indole-4-carboxylate: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for methyl 3-formyl-1H-indole-4-carboxylate (CAS 53462-88-7), a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth examination of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in the fundamental principles of spectroscopic analysis and supported by comparative data from closely related indole derivatives. This guide also outlines standardized protocols for data acquisition, ensuring reproducibility and adherence to best practices in analytical chemistry.

Introduction

This compound is a bifunctional indole derivative featuring a reactive formyl group at the 3-position and a methyl ester at the 4-position. This unique substitution pattern makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including potential therapeutic agents and functional materials. Accurate and unambiguous structural confirmation of this molecule is paramount for its application in any synthetic endeavor. Spectroscopic methods provide the necessary tools for this confirmation.

This guide will delve into the theoretical underpinnings and practical application of various spectroscopic techniques for the structural elucidation of this compound. By understanding the expected spectral signatures, researchers can confidently verify the identity and purity of their synthesized material.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the IUPAC name this compound and molecular formula C₁₁H₉NO₃, dictates its characteristic spectroscopic properties[1]. The key functional groups that will be readily identifiable are the indole N-H, the aromatic protons of the benzene ring, the formyl proton and carbonyl, and the methyl ester group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution[2]. The analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of the carbon and hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons. The chemical shifts are influenced by the electron-withdrawing effects of the formyl and carboxylate groups.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | ~11.0-12.0 | br s | - |

| H-2 | ~8.0-8.5 | s | - |

| H-5 | ~7.2-7.6 | t | ~7.5-8.0 |

| H-6 | ~7.0-7.4 | d | ~7.5-8.0 |

| H-7 | ~7.5-7.9 | d | ~7.5-8.0 |

| CHO | ~9.9-10.5 | s | - |

| OCH₃ | ~3.9-4.1 | s | - |

Interpretation of the ¹H NMR Spectrum:

-

N-H Proton: The indole N-H proton is expected to appear as a broad singlet in the downfield region (δ 11.0-12.0 ppm). Its chemical shift and broadness are highly dependent on solvent and concentration due to hydrogen bonding and exchange.

-

Formyl Proton (CHO): The aldehyde proton is highly deshielded by the adjacent carbonyl group and is expected to resonate as a sharp singlet at a very downfield chemical shift, typically between δ 9.9 and 10.5 ppm. This is a highly characteristic signal for a formyl group attached to an aromatic ring.

-

Aromatic Protons (H-2, H-5, H-6, H-7): The proton at the C-2 position is adjacent to the electron-withdrawing formyl group and the indole nitrogen, leading to a downfield shift (δ 8.0-8.5 ppm) and will appear as a singlet. The protons on the benzene ring (H-5, H-6, and H-7) will form a coupled system. H-5 is expected to be a triplet, while H-6 and H-7 will be doublets. The exact chemical shifts will be influenced by the anisotropic effect of the C-4 carboxylate group.

-

Methyl Protons (OCH₃): The three protons of the methyl ester group will appear as a sharp singlet around δ 3.9-4.1 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all eleven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (formyl) | ~185-195 |

| C=O (ester) | ~165-175 |

| C-2 | ~135-145 |

| C-3 | ~115-125 |

| C-3a | ~120-130 |

| C-4 | ~125-135 |

| C-5 | ~120-130 |

| C-6 | ~110-120 |

| C-7 | ~115-125 |

| C-7a | ~130-140 |

| OCH₃ | ~50-55 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons: Two distinct carbonyl signals are expected in the most downfield region of the spectrum. The aldehyde carbonyl (C=O, formyl) will be further downfield (δ 185-195 ppm) compared to the ester carbonyl (C=O, ester) (δ 165-175 ppm).

-

Aromatic and Indole Carbons: The eight sp² hybridized carbons of the indole ring system will resonate in the aromatic region (δ 110-145 ppm). The specific chemical shifts are influenced by the substitution pattern. For instance, C-3, bearing the formyl group, and C-4, with the carboxylate group, will have their chemical shifts significantly affected.

-

Methyl Carbon (OCH₃): The carbon of the methyl ester will appear in the aliphatic region of the spectrum, typically around δ 50-55 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the N-H proton.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Caption: Experimental workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-H bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H stretch (indole) | 3200-3400 | Medium, sharp |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aldehyde) | 2700-2850 (often two bands) | Weak to medium |

| C=O stretch (ester) | 1700-1730 | Strong |

| C=O stretch (aldehyde) | 1670-1700 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium |

| C-O stretch (ester) | 1100-1300 | Strong |

Interpretation of the IR Spectrum:

-

The presence of a sharp peak around 3300 cm⁻¹ is indicative of the N-H stretch of the indole ring.

-

Two strong carbonyl absorption bands are expected. The ester C=O stretch will likely appear at a higher wavenumber (1700-1730 cm⁻¹) than the aldehyde C=O stretch (1670-1700 cm⁻¹) due to conjugation effects in the latter.

-

The characteristic, though sometimes weak, C-H stretching bands of the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹ can provide further confirmation of the formyl group.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired using a solid sample with an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected prior to the sample measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₉NO₃), the expected exact mass is 203.0582 g/mol .

Expected Fragmentation Pattern:

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 203 would be expected. Common fragmentation pathways could include:

-

Loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z 172.

-

Loss of the entire methoxycarbonyl group (-COOCH₃), leading to a fragment at m/z 144.

-

Loss of the formyl group (-CHO), giving a fragment at m/z 174.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.

-

Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a softer ionization technique and is more likely to show the protonated molecule [M+H]⁺ at m/z 204.

-

Analysis: A high-resolution mass spectrometer (HRMS) is recommended to confirm the elemental composition of the molecular ion and its fragments.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The predicted spectroscopic data presented in this guide, based on the analysis of related structures, serves as a reliable reference for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental for rigorous scientific research and development.

References

solubility of methyl 3-formyl-1H-indole-4-carboxylate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 3-formyl-1H-indole-4-carboxylate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in synthetic organic chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's physicochemical properties and a robust experimental framework for determining its solubility in a range of organic solvents.

Executive Summary: A Molecule of Dichotomous Nature

This compound is a structurally complex molecule featuring both hydrogen bond donor (the indole N-H) and acceptor sites (the formyl and ester carbonyls), alongside a moderately non-polar aromatic core. This duality governs its solubility, suggesting a nuanced behavior that is highly dependent on the chosen solvent system. Due to the limited availability of comprehensive public solubility data for this specific compound, this guide emphasizes a first-principles approach. We will first dissect the molecular features that dictate solubility and then present a validated experimental protocol for researchers to generate precise solubility data in their own laboratories.

Physicochemical Properties and Solubility Predictions

Understanding the inherent properties of a molecule is paramount to predicting its behavior in different solvents. The structure of this compound offers several clues.

| Property | Value/Prediction | Implication for Solubility |

| Molecular Weight | 203.19 g/mol | Moderate molecular weight, generally favorable for solubility. |

| Melting Point | ~200-205 °C | A relatively high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. This indicates that solubility may be limited in non-polar solvents. |

| Hydrogen Bond Donors | 1 (indole N-H) | The N-H group can donate a hydrogen bond, favoring solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that are strong hydrogen bond acceptors (e.g., DMSO, DMF). |

| Hydrogen Bond Acceptors | 3 (C=O of ester, C=O of aldehyde, O of ester) | Multiple acceptor sites enhance interactions with protic solvents and polar aprotic solvents. |

| LogP (Predicted) | ~1.5 - 2.5 | This predicted octanol-water partition coefficient suggests a moderate lipophilicity. The molecule is not excessively greasy nor is it highly polar, indicating that it will likely require solvents with a degree of polarity for effective dissolution. |

Based on these properties, we can logically predict a solubility profile that favors polar aprotic solvents, which can effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds. Protic solvents may also be effective, though the non-polar indole core might limit miscibility with highly polar protic solvents like methanol at high concentrations. Solubility is expected to be poor in non-polar aliphatic and aromatic hydrocarbons.

Logical Framework for Solvent Selection

The choice of solvent is a critical experimental parameter. The following diagram outlines a logical workflow for selecting and testing a range of solvents to establish a comprehensive solubility profile.

Caption: Logical workflow for solvent selection based on solute properties.

Experimental Protocol: Isothermal Shake-Flask Method

To ensure data integrity and reproducibility, a standardized protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound. This method is reliable and can be implemented in most laboratory settings.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg accuracy)

-

Vials with Teflon-lined screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes for standard preparation

Step-by-Step Procedure

The following diagram illustrates the key steps of the shake-flask protocol.

The Multifaceted Chemistry and Biology of Indole-3-Pyruvic Acid: A Technical Guide

This guide provides an in-depth exploration of Indole-3-pyruvic acid (IPyA), an indole compound with the molecular formula C₁₁H₉NO₃. While several isomers exist for this formula, this document focuses on the most biologically significant and well-researched of these: 3-(1H-indol-3-yl)-2-oxopropanoic acid , commonly known as Indole-3-pyruvic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its chemical properties, synthesis, biological roles, and potential therapeutic applications.

Core Identity and Physicochemical Properties

Indole-3-pyruvic acid is a pivotal intermediate in the metabolism of tryptophan and a central player in the biosynthesis of the primary plant auxin, indole-3-acetic acid (IAA).[1][2] Its IUPAC name is 3-(1H-indol-3-yl)-2-oxopropanoic acid .[1]

IPyA is known for its inherent instability, particularly in neutral or alkaline solutions and when exposed to light, which has historically presented analytical challenges.[3][4] It can exist in equilibrium between its keto and enol tautomers, a characteristic that can influence its reactivity and analytical detection.[5] Recent analytical methods, such as UHPLC-HRMS, have been developed to separate and characterize these tautomers.[5]

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | [1] |

| IUPAC Name | 3-(1H-indol-3-yl)-2-oxopropanoic acid | [1] |

| CAS Number | 392-12-1 | [1] |

| Melting Point | 215 °C (with decomposition) | [6] |

| Solubility | Soluble in DMSO and DMF. Slightly soluble in methanol. | [7][8] |

The Indole-3-Pyruvic Acid Pathway: A Nexus of Biosynthesis

IPyA is a cornerstone of the main tryptophan-dependent pathway for auxin biosynthesis in plants, a process also utilized by various bacteria and fungi.[9][10][11] This pathway is crucial for numerous aspects of plant growth and development.[12]

The biosynthesis of IAA from tryptophan via IPyA is a two-step enzymatic process:

-

Transamination of L-tryptophan: Tryptophan aminotransferases (TAA) catalyze the conversion of L-tryptophan to IPyA.[2]

-

Oxidative decarboxylation of IPyA: The YUCCA (YUC) family of flavin monooxygenases then converts IPyA to indole-3-acetic acid (IAA).[12]

IPyA itself plays a regulatory role in this pathway, acting as a negative feedback inhibitor of TAA1 activity, thereby ensuring auxin homeostasis.[12][13]

Caption: The Indole-3-Pyruvic Acid Pathway for Auxin Biosynthesis.

Synthesis and Experimental Protocols

The synthesis of Indole-3-pyruvic acid can be achieved through both enzymatic and chemical methods.

Enzymatic Synthesis of Indole-3-Pyruvic Acid

This protocol outlines a general method for the enzymatic synthesis of IPyA from L-tryptophan using a tryptophan aminotransferase.

Materials:

-

L-Tryptophan

-

α-Ketoglutaric acid

-

Tryptophan aminotransferase (e.g., from a microbial source)

-

Pyridoxal-5'-phosphate (PLP)

-

Potassium phosphate buffer (pH 7.0-8.5)

-

Inert gas (Nitrogen or Argon)

Protocol:

-

Prepare a reaction mixture containing L-tryptophan, a molar excess of α-ketoglutaric acid, and a catalytic amount of PLP in the reaction buffer.

-

Deaerate the solution by bubbling with an inert gas to minimize oxidative degradation of IPyA.

-

Initiate the reaction by adding the purified tryptophan aminotransferase.

-

Incubate the reaction at the optimal temperature for the enzyme (typically 25-37°C) with gentle agitation.

-

Monitor the reaction progress by taking aliquots at time intervals and analyzing for IPyA formation using HPLC.

-

Once the reaction reaches completion or the desired conversion, terminate it by acidifying the mixture to pH < 2, which also helps to stabilize the IPyA.[14]

-

The product can be purified from the reaction mixture using techniques such as solid-phase extraction or preparative HPLC.

Analytical Methods for Detection and Quantification

The instability of IPyA necessitates careful handling and robust analytical methods for its accurate quantification.

HPLC is a widely used technique for the analysis of IPyA.[15]

Sample Preparation from Plant Tissues: [16]

-

Harvest plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Extract the powder with a suitable solvent, such as 80% methanol.

-

Centrifuge the homogenate and collect the supernatant.

-

Acidify the supernatant to approximately pH 2.5 with 1 M HCl.

-

Partition the acidified extract with ethyl acetate.

-

Evaporate the organic phase to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

Chromatographic Conditions (Example): [16]

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB C8, 150 × 4.6 mm)

-

Mobile Phase: Isocratic elution with a mixture of methanol and 1% acetic acid (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detection with excitation at 282 nm and emission at 360 nm provides high sensitivity and selectivity for indole compounds. UV detection at 280 nm is also an option.

GC-MS offers high sensitivity and specificity for IPyA analysis, though it requires derivatization due to the low volatility of IPyA.[17]

Derivatization Protocol (Oximation): [17]

-

To the crude extract, add hydroxylamine to form the more stable and volatile IPyA-oxime derivative.

-

The derivatized sample is then purified by solid-phase extraction and HPLC before GC-MS analysis.

Caption: General workflow for the analysis of Indole-3-pyruvic acid.

Role in Drug Development and Therapeutic Potential

Beyond its fundamental role in plant biology, IPyA has garnered interest for its diverse biological activities in mammalian systems, suggesting its potential as a therapeutic agent.

Aryl Hydrocarbon Receptor (AhR) Activation

IPyA is an endogenous metabolite of tryptophan and acts as an agonist for the aryl hydrocarbon receptor (AhR).[7][18] The AhR is a ligand-activated transcription factor involved in regulating immune responses.[19]

-

Anti-inflammatory Effects: Dietary administration of IPyA has been shown to reduce colonic inflammation in mouse models of colitis by activating the AhR.[7][18] This activation leads to a decrease in pro-inflammatory cytokines and an increase in the anti-inflammatory cytokine IL-10.[18] IPyA has also been shown to alleviate rheumatoid arthritis in animal models through the AhR pathway by restoring the Th17/Treg cell balance.[19]

Anxiolytic Properties

Preclinical studies in mice have demonstrated that IPyA possesses anxiolytic (anti-anxiety) effects.[20] When administered at certain doses, it increased the time spent in the open arms of an elevated plus-maze, an effect comparable to the standard anxiolytic diazepam.[20] The mechanism of action appears to be distinct from benzodiazepines, suggesting a novel profile for an endogenous anxiolytic.[21]

Neuroprotection

As a microbiota-derived tryptophan metabolite, IPyA is part of a family of indole compounds that are being investigated for their neuroprotective properties.[22] While research is ongoing, the ability of these metabolites to cross the blood-brain barrier and influence central nervous system functions is an active area of investigation.

Conclusion and Future Directions

Indole-3-pyruvic acid is a molecule of significant interest due to its central role in auxin biosynthesis and its emerging therapeutic potential in mammalian systems. Its inherent instability poses challenges for research, but advancements in analytical techniques are enabling a more detailed understanding of its complex chemistry and biology. For researchers in drug development, the multifaceted activities of IPyA, particularly its role as an AhR agonist and its anxiolytic properties, present exciting opportunities for the development of novel therapeutics for inflammatory and neurological disorders. Further investigation into the signaling pathways modulated by IPyA and its tautomers will undoubtedly uncover new avenues for scientific discovery and clinical application.

References

- 1. Indole-3-pyruvic acid | C11H9NO3 | CID 803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Indole-3-pyruvic acid = 97 392-12-1 [sigmaaldrich.com]

- 7. caymanchem.com [caymanchem.com]

- 8. chembk.com [chembk.com]

- 9. Chemical Biology in the Auxin Biosynthesis Pathway via Indole-3-Pyruvic Acid | Japan International Research Center for Agricultural Sciences | JIRCAS [jircas.go.jp]

- 10. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pnas.org [pnas.org]

- 14. RU2325442C2 - Method of indole-3-pyruvic acid and its derivatives production - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Determination of indole-3-pyruvic acid levels in Arabidopsis thaliana by gas chromatography-selected ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Indole-3-Pyruvic Acid, an Aryl Hydrocarbon Receptor Activator, Suppresses Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Indole-3-pyruvic acid alleviates rheumatoid arthritis via the aryl hydrocarbon receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anxiolytic effect of indole-3-pyruvic acid (IPA) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection [mdpi.com]

Unlocking the Therapeutic Potential of Indole-Based Compounds: A Technical Guide to Pharmacophore Elucidation

This guide provides an in-depth exploration of the pharmacophore concept as it applies to the vast and therapeutically significant class of indole-based compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond theoretical descriptions to offer a practical framework for identifying, validating, and utilizing the pharmacophoric features of indole derivatives to accelerate the discovery of novel therapeutics.

The Indole Scaffold: A Privileged Motif in Medicinal Chemistry